molecular formula C18H30O B1638019 9,12,15-Octadecatrienal

9,12,15-Octadecatrienal

Cat. No. B1638019
M. Wt: 262.4 g/mol
InChI Key: TUCMDDWTBVMRTP-IUQGRGSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,12,15-octadecatrienal is a fatty aldehyde.

Scientific Research Applications

Analysis and Purification Techniques

  • 9,12,15-Octadecatrienal has been analyzed and purified using gas chromatography-mass spectrometry (GC-MS), demonstrating its presence in Hyphantria cunea pheromone and achieving over 99% purity in samples. This showcases its significance in pheromone chemistry and the efficacy of GC-MS in its analysis (Zhang Zhong-ning, 2002).

Metabolism and Biochemistry

  • Studies have explored the metabolism of long-chain polyunsaturated alcohols, including this compound, in myelinating brain tissue, revealing their conversion into various lipid components. This underscores its role in brain biochemistry (K. Su & H. Schmid, 1972).

Synthesis and Chemical Properties

  • The synthesis of this compound and its isomers has been extensively studied, highlighting its utility in creating pheromone components and exploring its chemical properties. Such studies contribute to our understanding of pheromone synthesis and organic chemistry (H. Rakoff & E. Emken, 1982).

Pheromone Research

  • Research into the synthesis of this compound as a component of sex pheromones in Hyphantria cunea highlights its significance in entomology and pheromone-based pest control strategies (Y. Zan, 2002).

Pharmacological and Health Aspects

  • 9,12,15-Octadecatrienoic acid, closely related to this compound, has been identified as having various health benefits, such as cardiovascular protection and anti-inflammatory properties. This points to its potential in medical and nutritional research (K. Parvathi et al., 2022).

Platelet Metabolism and Aggregation

  • Studies on 9,12,15-Octadecatrien-6-ynoic acid, a compound related to this compound, indicate its effects on platelet metabolism and aggregation. This highlights its potential role in studying blood clotting mechanisms and possibly in developing anticoagulant therapies (M. Guichardant et al., 1992).

properties

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

(9E,12E,15E)-octadeca-9,12,15-trienal

InChI

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,18H,2,5,8,11-17H2,1H3/b4-3+,7-6+,10-9+

InChI Key

TUCMDDWTBVMRTP-IUQGRGSQSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC=O

SMILES

CCC=CCC=CCC=CCCCCCCCC=O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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